4-(2-Aminopyrimidin-4-yl)-6-(2-aminopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one

Catalog No.
S548318
CAS No.
477726-77-5
M.F
C14H12N6O
M. Wt
280.28
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Aminopyrimidin-4-yl)-6-(2-aminopyrimidin-4(3H...

CAS Number

477726-77-5

Product Name

4-(2-Aminopyrimidin-4-yl)-6-(2-aminopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one

IUPAC Name

2,4-bis(2-aminopyrimidin-4-yl)phenol

Molecular Formula

C14H12N6O

Molecular Weight

280.28

InChI

InChI=1S/C14H12N6O/c15-13-17-5-3-10(19-13)8-1-2-12(21)9(7-8)11-4-6-18-14(16)20-11/h1-7,21H,(H2,15,17,19)(H2,16,18,20)

InChI Key

WVOLVWGMFQNPHB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=NC(=NC=C2)N)C3=NC(=NC=C3)N)O

Solubility

Soluble in DMSO, not in water

Synonyms

BMI1026; BMI 1026; BMI-1026

Description

The exact mass of the compound 4-(2-Aminopyrimidin-4-yl)-6-(2-aminopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one is 280.10726 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.8

Exact Mass

280.10726

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Seo HJ, Park HJ, Choi HS, Hwang SY, Park JS, Seong YS. BMI-1026 treatment can induce SAHF formation by activation of Erk1/2. BMB Rep. 2008 Jul 31;41(7):523-8. PubMed PMID: 18682036.
2: Genazzani AD, Lanzoni C, Ricchieri F, Baraldi E, Casarosa E, Jasonni VM. Metformin administration is more effective when non-obese patients with polycystic ovary syndrome show both hyperandrogenism and hyperinsulinemia. Gynecol Endocrinol. 2007 Mar;23(3):146-52. PubMed PMID: 17454168.
3: Niiya F, Xie X, Lee KS, Inoue H, Miki T. Inhibition of cyclin-dependent kinase 1 induces cytokinesis without chromosome segregation in an ECT2 and MgcRacGAP-dependent manner. J Biol Chem. 2005 Oct 28;280(43):36502-9. Epub 2005 Aug 23. PubMed PMID: 16118207.
4: Collins I, Garrett MD. Targeting the cell division cycle in cancer: CDK and cell cycle checkpoint kinase inhibitors. Curr Opin Pharmacol. 2005 Aug;5(4):366-73. Review. PubMed PMID: 15964238.
5: Seong YS, Min C, Li L, Yang JY, Kim SY, Cao X, Kim K, Yuspa SH, Chung HH, Lee KS. Characterization of a novel cyclin-dependent kinase 1 inhibitor, BMI-1026. Cancer Res. 2003 Nov 1;63(21):7384-91. Erratum in: Cancer Res. 2004 May 15;64(10):3725. PubMed PMID: 14612537.

Explore Compound Types